2-Furyl-(4-methoxy-2-methylphenyl)methanol
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Overview
Description
2-Furyl-(4-methoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of a furan ring and a methoxy-substituted phenyl group connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl-(4-methoxy-2-methylphenyl)methanol typically involves the reaction of 2-furylmethanol with 4-methoxy-2-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-furylmethanol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furyl-(4-methoxy-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-furyl-(4-methoxy-2-methylphenyl)ketone.
Reduction: Formation of 2-tetrahydrofuryl-(4-methoxy-2-methylphenyl)methanol.
Substitution: Formation of 2-furyl-(4-hydroxy-2-methylphenyl)methanol.
Scientific Research Applications
2-Furyl-(4-methoxy-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furyl-(4-methoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating receptor activity: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-Furyl-(4-hydroxy-2-methylphenyl)methanol
- 2-Furyl-(4-methoxyphenyl)methanol
- 2-Furyl-(4-methylphenyl)methanol
Uniqueness
2-Furyl-(4-methoxy-2-methylphenyl)methanol is unique due to the presence of both a furan ring and a methoxy-substituted phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-(4-methoxy-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-8-10(15-2)5-6-11(9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOJXTWBUQPYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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